(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine
Overview
Description
(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine is a useful research compound. Its molecular formula is C21H22FNO2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16345711 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Antimycobacterial Properties : Morten Braendvang and L. Gundersen (2007) synthesized a variety of compounds including derivatives related to (2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine, demonstrating their ability to inhibit the growth of Mycobacterium tuberculosis in vitro. The study highlighted the importance of small, hydrophobic substituents in enhancing bioactivity against tuberculosis, with specific mention of fluorine substitutions contributing to the antimycobacterial efficacy of these compounds (Braendvang & Gundersen, 2007).
Synthesis of Novel Ring Systems : Research by N. A. Hassan (2000) explored the synthesis of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2,3
: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, involving reactions with phenyl hydrazine and p-fluorobenzylamine. This work contributes to the development of new chemical entities potentially useful in various pharmacological studies (Hassan, 2000).
Chemical Properties and Structural Analysis
Rotational Spectroscopy and Structural Properties : A study by C. Calabrese et al. (2013) on 2-fluorobenzylamine, a compound structurally related to this compound, examined the effects of ring fluorination on molecular flexibility and tunneling pathways through rotational spectroscopy. This research provides insight into how fluorination impacts the structural dynamics of benzylamine derivatives, relevant to understanding the chemical behavior of this compound (Calabrese et al., 2013).
Crystallographic Studies on Related Compounds : E. Sathiyaraj et al. (2018) conducted crystallographic and computational studies on N-furfuryl-N-(3-hydroxybenzyl)amine and N-furfuryl-N-(4-hydroxybenzyl)amine, examining their crystal structures and molecular vibrations. While not directly on this compound, this research aids in understanding the structural characteristics of furfuryl and benzylamine derivatives, potentially informing studies on similar compounds (Sathiyaraj et al., 2018).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-24-20-10-5-3-8-17(20)18(21-11-6-14-25-21)12-13-23-15-16-7-2-4-9-19(16)22/h2-11,14,18,23H,12-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSASRYAMPFRQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CCNCC2=CC=CC=C2F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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